8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide
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Overview
Description
8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide: is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂S. It is a derivative of thieno[3,2-c]chromene, which is a fused ring system containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]chromene derivative with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its hydrazide group is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications .
Mechanism of Action
The mechanism of action of 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Thieno[3,2-c]chromene derivatives: These compounds share the same core structure but differ in their substituents.
Chromene derivatives: Compounds with a chromene core but lacking the thieno ring.
Hydrazide derivatives: Compounds containing the hydrazide functional group but with different core structures.
Uniqueness: 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide is unique due to the combination of its thieno[3,2-c]chromene core and the hydrazide functional group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
8-methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O2S/c1-7-2-3-10-9(4-7)12-8(6-17-10)5-11(18-12)13(16)15-14/h2-5H,6,14H2,1H3,(H,15,16) |
InChI Key |
CSOXBRXFABGIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C2SC(=C3)C(=O)NN |
Origin of Product |
United States |
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